PI-1840 -

PI-1840

Catalog Number: EVT-253616
CAS Number:
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known as PI-1840, is a non-covalent, rapidly reversible proteasome inhibitor. [, , , ] It exhibits high selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for protein degradation within cells. [, , , ] This selectivity makes PI-1840 a valuable tool in scientific research, particularly in cancer biology, where dysregulation of the UPS plays a significant role. [, , ]

Future Directions
  • Further preclinical evaluation: Given its promising preclinical activity, further investigation of PI-1840 in various in vivo models of cancer is warranted. []
  • Clinical development: The development of PI-1840 as a potential anti-cancer therapeutic for solid tumors is a promising avenue. [, , ] Clinical trials are necessary to determine its safety and efficacy in human patients.
Synthesis Analysis

The synthesis of PI-1840 involves several key steps that can be categorized into specific methodologies. The compound is derived from structural analogs of previously established proteasome inhibitors, particularly focusing on modifications that enhance selectivity and potency.

  1. Synthetic Route: The synthesis typically starts with the preparation of a precursor compound through standard organic reactions such as amide coupling and subsequent modifications.
  2. Technical Details: Techniques such as chromatography are employed for purification, while nuclear magnetic resonance spectroscopy is used for structural confirmation. The synthesis process has been optimized to yield PI-1840 with high purity and yield, with specific conditions tailored to prevent degradation of sensitive intermediates .
Molecular Structure Analysis

The molecular structure of PI-1840 reveals a complex arrangement conducive to its biological activity.

  • Chemical Formula: The molecular formula is C18H22ClN3OC_{18}H_{22}ClN_3O.
  • Structural Features: It contains a chloro-substituted aromatic ring, an amide linkage, and a nitrogen-containing heterocyclic moiety that contribute to its binding affinity for the proteasome.
  • Data: X-ray crystallography or advanced computational modeling may provide insights into the three-dimensional conformation and interaction sites critical for its inhibitory function .
Chemical Reactions Analysis

PI-1840 undergoes various chemical reactions primarily related to its interaction with the proteasome:

  1. Inhibition Mechanism: The compound acts by reversibly binding to the active site of the proteasome, specifically inhibiting the chymotrypsin-like activity.
  2. Technical Details: Kinetic studies reveal an IC50 value of approximately 27 nM for chymotrypsin-like activity, demonstrating its potency. Additionally, it shows significant selectivity over other proteolytic activities within the proteasome complex .
Mechanism of Action

The mechanism by which PI-1840 exerts its effects involves several biochemical pathways:

  1. Proteasomal Inhibition: By inhibiting the chymotrypsin-like activity of the 26S proteasome, PI-1840 prevents the degradation of pro-apoptotic factors such as IκB-α and Bax.
  2. Cellular Effects: This inhibition leads to an accumulation of these substrates within the cell, triggering apoptotic pathways through activation of caspases and cleavage of poly(ADP-ribose) polymerase .
  3. Data on Efficacy: In vitro studies demonstrate that PI-1840 effectively reduces cell viability in various cancer cell lines, including breast cancer models, highlighting its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

PI-1840 exhibits several notable physical and chemical properties:

  • Physical State: It is typically presented as a solid at room temperature.
  • Solubility: The solubility characteristics are critical for its bioavailability; it is soluble in organic solvents but may have limited aqueous solubility.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may require specific storage conditions to maintain integrity over time .
Applications

PI-1840 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: Its primary application lies in oncology, where it is investigated as a treatment option for various cancers due to its ability to induce apoptosis in tumor cells.
  2. Biochemical Studies: The compound serves as a valuable tool in studying proteasomal functions and pathways involved in cellular regulation and apoptosis.
  3. Drug Development: Ongoing research aims to further develop PI-1840 analogs with improved pharmacological profiles for clinical use .
Discovery & Development of PI-1840 as a Noncovalent Proteasome Inhibitor

Rationale for Targeting the Ubiquitin-Proteasome System in Cancer Therapeutics

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, degrading >80% of damaged or regulatory proteins, including those governing cell cycle progression (e.g., cyclins), apoptosis (e.g., Bax), and NF-κB signaling (e.g., IκB-α) [1] [9]. Cancer cells exhibit heightened dependence on UPS due to:

  • Accelerated protein turnover: Rapid proliferation demands efficient clearance of misfolded proteins and cell cycle regulators.
  • Dysregulated survival pathways: Oncoproteins require precise degradation timing; UPS inhibition disrupts this balance.
  • Elevated proteasome activity: Tumor cells show >90% higher proteasome activity than normal tissues, making them vulnerable to inhibition [9]. Preclinical evidence demonstrates malignant cells are significantly more sensitive to proteasome disruption than healthy cells, establishing UPS as a high-value oncology target [1] [24].

Limitations of Covalent Proteasome Inhibitors in Solid Tumors

First-generation proteasome inhibitors (e.g., bortezomib) revolutionized hematologic malignancy treatment but show minimal efficacy against solid tumors. Key limitations include:

  • Reactivity constraints: Covalent binding groups (e.g., boronic acid in bortezomib) limit tissue distribution and tumor penetration, hindering solid tumor access [1] [5].
  • Off-target toxicity: Irreversible binding to non-proteasomal targets contributes to peripheral neuropathy and cardiovascular side effects [6].
  • Immunoproteasome selectivity: Covalent inhibitors non-selectively target constitutive proteasomes and immunoproteasomes, impairing immune cell function [1].
  • Pharmacokinetic inflexibility: Slow dissociation kinetics reduces adaptability to dynamic tumor microenvironments [5]. These drawbacks spurred development of noncovalent, rapidly reversible inhibitors like PI-1840 to improve solid tumor targeting.

Structure-Activity Relationship (SAR) Studies Leading to PI-1840 Design

PI-1840 emerged from systematic optimization of hit compound PI-1833 (IC₅₀ = 0.60 µM), identified via high-throughput screening of 50,000 compounds [5] [7]:

  • Core scaffold: Oxadiazole-isopropylamide proved essential for noncovalent binding to the chymotrypsin-like (CT-L) β5 subunit.
  • A-ring modifications: Introduction of hydrophobic groups (e.g., para-butyl) enhanced potency 22-fold versus ortho/meta substituents.
  • B-ring optimizations: Replacement of phenyl with meta-pyridyl boosted CT-L inhibition (IC₅₀ = 27 nM) and cell permeability.
  • Amide criticality: Carbonyl oxygen formed hydrogen bonds with Thr21 and Gly47 residues, while isopropyl minimized steric clashes [5] [7].

Table 1: Key SAR Findings in PI-1840 Development

Modification SiteStructural ChangeCT-L IC₅₀Cellular Potency
Parent compoundPI-1833 (unsubstituted phenyl)0.60 µM3.5 µM (MDA-MB-468)
A-ringpara-Butyl substitution42 nM0.89 µM
B-ringmeta-Pyridyl replacement27 nM0.37 µM
Amide linkerIsopropyl retentionCriticalCritical

Mass spectrometry and dialysis studies confirmed PI-1840’s noncovalent binding mechanism, showing rapid reversibility within minutes versus hours for covalent inhibitors [1] [5]. Additionally, PI-1840 exhibited >100-fold selectivity for constitutive proteasomes over immunoproteasomes—addressing a key limitation of bortezomib [1].

Comparative Analysis of PI-1840 and Covalent Inhibitors in Preclinical Models

PI-1840 demonstrates distinct advantages over covalent proteasome inhibitors in solid tumor models:

  • Breast cancer xenografts: PI-1840 (150 mg/kg i.p.) suppressed MDA-MB-231 tumor growth by >50% in nude mice, while bortezomib showed negligible effects at tolerated doses [1] [10].
  • Osteosarcoma (OS) efficacy: In MG-63 and U2-OS cells, PI-1840 induced:
  • Cell cycle arrest (G0/G1) via p21/p27 accumulation
  • Mitochondrial apoptosis (Bax activation, cytochrome c release)
  • Autophagy via LC3-II/Beclin-1 upregulation [2] [4]
  • Metastasis inhibition: Reduced OS cell migration/invasion by downregulating MMP-2/9 and suppressing NF-κB pathway activity [4].
  • Synergistic potential: Sensitized cancer cells to:
  • MDM2/p53 disruptors (nutlin; 3-fold apoptosis increase)
  • Bcl-2 antagonists (BH3-M6; 4-fold viability reduction) [1].

Table 2: Preclinical Comparison of PI-1840 vs. Bortezomib

ParameterPI-1840Bortezomib
Binding mechanismNoncovalent, reversibleCovalent, irreversible
CT-L IC₅₀ (purified)27 nM3.4 nM
Selectivity (CP vs. IP)>100-fold<5-fold
Solid tumor growth inhibitionSignificant (breast, OS)Minimal
NF-κB suppressionStrong (IκB-α accumulation)Transient
Immunoproteasome effectsMinimalSevere (immune cell impairment)

These findings position PI-1840 as a promising template for next-generation proteasome inhibitors targeting recalcitrant solid tumors.

Properties

Product Name

PI-1840

IUPAC Name

N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3

InChI Key

ZVVXAODXPVWGMF-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C

Synonyms

N-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.